molecular formula C8H8F3N3O4 B3006964 5-cyclopropyl-1H-1,2,3-triazole-4-carboxylicacid,trifluoroaceticacid CAS No. 2260931-81-3

5-cyclopropyl-1H-1,2,3-triazole-4-carboxylicacid,trifluoroaceticacid

Cat. No.: B3006964
CAS No.: 2260931-81-3
M. Wt: 267.164
InChI Key: PNYYXMMOCMIFFK-UHFFFAOYSA-N
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Description

5-cyclopropyl-1H-1,2,3-triazole-4-carboxylicacid,trifluoroaceticacid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a cyclopropyl group attached to the triazole ring and a carboxylic acid group, along with trifluoroacetic acid.

Properties

IUPAC Name

5-cyclopropyl-2H-triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.C2HF3O2/c10-6(11)5-4(3-1-2-3)7-9-8-5;3-2(4,5)1(6)7/h3H,1-2H2,(H,10,11)(H,7,8,9);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYYXMMOCMIFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNN=C2C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is catalyzed by copper(I) and proceeds under mild conditions, making it highly efficient and selective.

Industrial Production Methods

Industrial production of this compound may involve the use of palladium-catalyzed coupling reactions, hydrogenation, and other standard organic synthesis techniques. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1H-1,2,3-triazole-4-carboxylicacid,trifluoroaceticacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve standard laboratory techniques such as reflux, stirring, and temperature control .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted triazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that triazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example:

CompoundCell LineIC50 (µM)
Triazole Derivative AMCF-7 (Breast Cancer)15
Triazole Derivative BHeLa (Cervical Cancer)10

This indicates that modifications in the triazole ring can enhance biological activity against various cancer types .

Inhibition of Enzymatic Activity
The compound has been studied for its potential to inhibit enzymes such as leukotriene C4 synthase. This inhibition is crucial for treating inflammatory diseases and asthma. The structure's trifluoromethyl group enhances binding affinity to the active site of these enzymes .

Material Science Applications

Polymer Chemistry
5-Cyclopropyl-1H-1,2,3-triazole derivatives are utilized as building blocks in polymer synthesis. Their unique structural features allow for the creation of polymers with enhanced thermal stability and mechanical properties. A recent study reported the synthesis of a polymer incorporating this triazole derivative which exhibited improved tensile strength compared to traditional polymers.

Polymer TypeTensile Strength (MPa)Elongation at Break (%)
Traditional Polymer30200
Polymer with Triazole Derivative50300

This improvement suggests significant potential for applications in coatings and materials requiring high durability .

Agricultural Chemistry Applications

Pesticidal Activity
Triazole compounds are known for their fungicidal properties. Research indicates that 5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid exhibits activity against various fungal pathogens affecting crops. Field trials have shown a reduction in disease incidence when applied as a foliar treatment.

PathogenDisease Control (%)Application Rate (g/ha)
Fusarium spp.75%200
Aspergillus spp.60%150

These results highlight the compound's potential as an effective agricultural fungicide .

Case Studies

Case Study: Anticancer Activity in MCF-7 Cells
In a controlled laboratory setting, researchers synthesized several derivatives of the triazole compound and tested their efficacy against MCF-7 breast cancer cells. The study found that specific substitutions on the triazole ring significantly increased cytotoxicity compared to the parent compound.

Case Study: Development of Triazole-Based Polymers
A research team developed a new class of polymers using 5-cyclopropyl-1H-1,2,3-triazole as a monomer. The resulting materials showed enhanced resistance to thermal degradation and improved mechanical properties, making them suitable for industrial applications.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1H-1,2,3-triazole-4-carboxylicacid,trifluoroaceticacid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-1H-1,2,3-triazole-4-carboxylicacid,trifluoroaceticacid is unique due to the presence of both a cyclopropyl group and trifluoroacetic acid, which can impart distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential biological activities compared to similar compounds .

Biological Activity

5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid (commonly referred to as the triazole compound) is a member of the triazole family known for its diverse biological activities. This article explores its structural characteristics, biological activity, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound's molecular formula is C13H10F3N3O2C_{13}H_{10}F_3N_3O_2, and it features a cyclopropyl group attached to a triazole ring. The trifluoroacetic acid moiety enhances its solubility and reactivity. The structural formula can be represented as follows:

  • IUPAC Name : 5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
  • Molecular Weight : 303.23 g/mol

Biological Activity Overview

Triazole derivatives have been extensively studied for their antimicrobial , anticancer , and antiviral properties. The unique structural features of triazoles contribute to their ability to interact with various biological targets.

Antimicrobial Activity

Triazoles have shown significant antimicrobial properties against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (ATCC25923)6.25 μg/mL
Escherichia coli (ATCC25922)0.391 μg/mL

Recent studies indicate that modifications in the triazole structure can enhance antibacterial efficacy, making them promising candidates for antibiotic development .

Anticancer Activity

Research has highlighted the potential of triazole derivatives in cancer therapy. A study demonstrated that specific triazole compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth .

Antiviral Activity

Triazoles are also being investigated for their antiviral properties. For example, certain derivatives have shown effectiveness against hepatitis C virus (HCV) by acting as inhibitors of viral proteases essential for replication . The antiviral activity is often attributed to their ability to interfere with viral entry and replication processes.

Case Studies

Several case studies illustrate the biological activity of triazole compounds:

  • Antimicrobial Efficacy Study : A series of triazole derivatives were synthesized and tested against clinical isolates of E. coli and S. aureus. The most potent compound exhibited an MIC significantly lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent .
  • Anticancer Potential : A derivative of the triazole compound was evaluated in vitro against various cancer cell lines, showing IC50 values in the micromolar range. This indicates a promising anticancer profile that warrants further investigation in vivo .
  • Antiviral Mechanism Exploration : Research focused on the interaction between triazole derivatives and HCV protease demonstrated that specific substitutions on the triazole ring enhance binding affinity, leading to improved antiviral activity .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for preparing 5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid, and what critical reaction parameters must be controlled?

  • Methodology : The synthesis of triazole derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core. For analogous compounds, cyclopropane-containing precursors are reacted with azides under controlled stoichiometry and catalytic conditions (e.g., Cu(I) salts). Critical parameters include:

  • Temperature : Optimal cyclopropane stability (typically 25–80°C).
  • Catalyst loading : 1–5 mol% Cu(I) to minimize side reactions.
  • pH control : Use of acetic acid/sodium acetate buffer to stabilize intermediates (as seen in indole-carboxylic acid syntheses) .
    • Note : While direct evidence for the target compound is limited, these methods are adapted from structurally related triazole-carboxylic acid syntheses .

Q. Which spectroscopic techniques are most effective for characterizing 5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid, and how can trifluoroacetic acid (TFA) residues be accounted for?

  • Methodology :

  • NMR : 1H/13C NMR for structural elucidation; 19F NMR to detect TFA counterions. Challenge: TFA signals may overlap with analyte peaks. Mitigation: Use deuterated DMSO or methanol to shift residual TFA signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and purity.
  • IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole (C-N stretch ~1450 cm⁻¹) functional groups.

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis pathway for 5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model cyclopropane ring-opening and triazole formation energetics.
  • Condition Screening : Apply ICReDD’s hybrid computational-experimental workflow to predict optimal solvents, catalysts, and temperatures .
  • Data Feedback : Integrate experimental results (e.g., yields, byproducts) into machine learning models to refine predictions.

Q. What strategies resolve discrepancies in spectroscopic data when TFA is present in the sample?

  • Methodology :

  • NMR Solvent Selection : Use D2O or deuterated methanol to suppress TFA’s 19F signal interference.
  • Derivatization : Convert TFA to non-interfering derivatives (e.g., methyl esters) before analysis.
  • Chromatographic Separation : Employ HPLC with ion-pairing agents (e.g., tetrabutylammonium salts) to isolate the target compound from TFA .

Q. How can kinetic studies be designed to investigate acid-catalyzed reactions of this compound?

  • Methodology :

  • pH Control : Buffer solutions (e.g., acetate/phosphate) to stabilize TFA’s acidic environment.
  • Time-Resolved Monitoring : Use stopped-flow NMR or UV-Vis spectroscopy to track reaction intermediates.
  • Activation Energy Calculation : Perform Arrhenius analysis at multiple temperatures (e.g., 25–60°C) to determine rate constants .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for 5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid in polar vs. non-polar solvents?

  • Methodology :

  • Solvent Screening : Systematically test solubility in DMSO, methanol, and acetonitrile (polar) vs. dichloromethane or ethyl acetate (non-polar).
  • Crystallization Studies : Compare recrystallization yields in mixed solvents (e.g., DMF/acetic acid) to identify optimal conditions .
  • pKa Determination : Use potentiometric titration to assess ionization states influencing solubility.

Tables of Key Parameters

Parameter Recommended Range Source
CuAAC Reaction Temperature25–80°C
TFA Removal Efficiency>95% (via lyophilization)
Optimal RecrystallizationDMF/Acetic Acid (3:1 v/v)

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